molecular formula C12H12BrClN2O2 B8323996 Tert-butyl (3-bromo-2-chloro-5-cyanophenyl)carbamate

Tert-butyl (3-bromo-2-chloro-5-cyanophenyl)carbamate

Cat. No.: B8323996
M. Wt: 331.59 g/mol
InChI Key: LNIYMMILDVTMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3-bromo-2-chloro-5-cyanophenyl)carbamate is a useful research compound. Its molecular formula is C12H12BrClN2O2 and its molecular weight is 331.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12BrClN2O2

Molecular Weight

331.59 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-chloro-5-cyanophenyl)carbamate

InChI

InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-9-5-7(6-15)4-8(13)10(9)14/h4-5H,1-3H3,(H,16,17)

InChI Key

LNIYMMILDVTMAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)C#N)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(I1D): A mixture of 3-bromo-4-chloro-5-nitrobenzonitrile (0.99 g, 3.79 mmol), iron (1.057 g, 18.93 mmol) and ammonium chloride (2.025 g, 37.9 mmol) in THF, MeOH and water (60 ml, 1:1:1) was heated to reflux for 1 h. More iron (0.5 g) and NH4Cl (2 g) added, heated for another 2 h and then cooled to room temperature. Filtered off solid, the filtrate was concentrated to remove the organic solvent. The residue was diluted with water, extracted with EtOAc twice, dried and concentrated to dryness. The resulting solid was trituard with EtOAc, solid was filtered off through celite pad and the filtrate was concentrated to give 0.88 g of 3-amino-5-bromo-4-chlorobenzonitrile as yellow solid which was used as such in the next reaction. Intermediate 1: To a solution of 3-amino-5-bromo-4-chlorobenzonitrile (0.88 g, 3.80 mmol) in DCM (25 mL) was added TEA (1.590 mL, 11.41 mmol), BOC2O (1.059 mL, 4.56 mmol) and DMAP (0.464 g, 3.80 mmol). The mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated, the crude product was purified using ISCO silica gel column (24 g, EtOAc/hexane=0-30%) to give 0.667 g of tert-butyl 3-bromo-2-chloro-5-cyanophenylcarbamate as white solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.59 mL
Type
reactant
Reaction Step One
Name
Quantity
1.059 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.464 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-5-bromo-4-chlorobenzonitrile (0.88 g, 3.80 mmol) in DCM (25 mL) was added TEA (1.590 mL, 11.41 mmol), BOC2O (1.059 mL, 4.56 mmol) and DMAP (0.464 g, 3.80 mmol). The mixture was stirred at RT for 16 h. The reaction mixture was concentrated, the crude product was purified using ISCO silica gel column (24 g, EtOAc/hexane=0-30%) to give 0.667 g of tert-butyl 3-bromo-2-chloro-5-cyanophenylcarbamate as white solid
Quantity
0.88 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.59 mL
Type
reactant
Reaction Step One
Name
Quantity
1.059 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.464 g
Type
catalyst
Reaction Step One

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